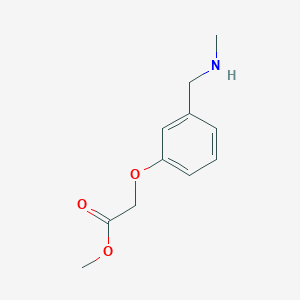

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-[3-(methylaminomethyl)phenoxy]acetate |

InChI |

InChI=1S/C11H15NO3/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

IUBYGWOLXAAFMN-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Phenoxyacetic Acid Derivatives

The foundational step involves esterifying phenoxyacetic acid or its derivatives with methyl alcohol (methanol) to form methyl phenoxyacetate intermediates, which serve as precursors to the target compound.

Methodology : Liquid-solid phase esterification under atmospheric pressure, catalyzed by aluminum phosphate molecular sieves, is commonly employed. This process involves refluxing methyl alcohol with phenoxy acetic acid in the presence of the catalyst, followed by solvent removal via distillation.

-

- Temperature: Approximately 105°C (embodiment 1) or 95°C (embodiment 2)

- Catalyst: Aluminum phosphate molecular sieve (2.5–9.5 g per batch)

- Solvent: Benzene, toluene, or hexane as reaction media

- Duration: 12–15 hours

- Post-reaction: Filtration to remove catalyst, underpressure distillation to recover excess solvents and purify methyl phenoxyacetate

-

- Typical yields: 465–478 grams per batch

- Purity: >99.7% as confirmed by fractional distillation

Nucleophilic Substitution at the Methyl Position

The methyl group attached to the phenoxy ring is further functionalized via nucleophilic substitution to introduce the methylamino moiety.

Reagents :

- Methyl chloroacetate as the alkylating agent

- Sodium hydroxide or potassium carbonate as base

- 3-(Methylaminomethyl)phenol as the phenolic precursor

-

- Reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Temperature: Typically 80–100°C

- Duration: Several hours to ensure complete conversion

- Post-reaction: Extraction and purification via chromatography

Mechanism : SN2 nucleophilic substitution where the phenolate ion attacks the electrophilic carbon of methyl chloroacetate, forming the ester linkage with the methylamino group attached.

Protection/Deprotection Strategies

To prevent side reactions during functionalization, protecting groups such as tert-butyloxycarbonyl (Boc) may be employed on the amino group, followed by deprotection after the desired modifications.

Final Ester Hydrolysis and Salt Formation

Hydrolysis : Under basic or acidic conditions, the ester group can be hydrolyzed to yield the corresponding acid, which can then be converted into the methyl ester form if needed.

Salt Formation : The compound can be converted into its hydrochloride salt to improve solubility and stability, as indicated in patent literature.

Industrial Production Techniques

In large-scale manufacturing, the synthetic process is optimized for yield, purity, and cost-efficiency:

Continuous Flow Reactors : Employed for esterification and nucleophilic substitution steps to enhance control over reaction parameters.

Purification : Advanced techniques such as recrystallization, chromatography, and fractional distillation are used to achieve high purity (>99%).

Reaction Monitoring : In-line spectroscopic methods (e.g., IR, NMR) ensure process consistency.

Data Tables Summarizing the Preparation Methods

| Step | Reagents | Conditions | Purpose | Yield | Notes |

|---|---|---|---|---|---|

| Esterification | Phenoxy acetic acid + methyl alcohol | 105°C, reflux, 12–15 hrs | Form methyl phenoxyacetate | 465–478 g per batch | Catalyzed by aluminum phosphate |

| Nucleophilic substitution | Methyl chloroacetate + 3-(methylaminomethyl)phenol | 80–100°C, polar aprotic solvent | Attach methylamino group | Variable | SN2 mechanism, protected amino groups |

| Hydrolysis (optional) | Ester + acid/base | Reflux | Convert ester to acid | High | For further derivatization |

| Salt formation | Hydrochloric acid | Room temperature | Prepare hydrochloride salt | Quantitative | Improves solubility |

Research Discoveries and Variations

- Catalytic Esterification : Use of solid acid catalysts like aluminum phosphate enhances yield and reduces side reactions.

- Solvent Selection : Aromatic solvents such as toluene or hexane improve reaction rates and facilitate solvent recovery.

- Alternative Routes :

- Direct amidation of phenoxyacetic acid derivatives with methylamine under catalytic conditions.

- Use of microwave-assisted synthesis to reduce reaction times.

- Safety and Environmental Considerations :

- Use of less toxic solvents and catalysts.

- Implementation of solvent recycling and waste minimization strategies.

Chemical Reactions Analysis

Functional Group Reactivity

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate (C₁₁H₁₅NO₃) exhibits reactivity governed by its three primary functional groups:

-

Methylamino group (-N(CH₃)₂) : Serves as a nucleophile, enabling substitution reactions with electrophiles (e.g., alkylating agents).

-

Ester group (-COOCH₃) : Hydrolyzes under acidic or basic conditions to form carboxylic acids or carboxylate salts.

-

Phenoxy ring : Susceptible to electrophilic aromatic substitution due to the activating effect of the oxygen atom .

Hydrolysis of the Ester Group

The ester undergoes hydrolysis via a two-step mechanism:

-

Nucleophilic attack : Water or hydroxide ion attacks the carbonyl carbon.

-

Elimination and protonation : Formation of a carboxylate intermediate, followed by protonation to yield a carboxylic acid.

Nucleophilic Substitution at the Methylamino Group

The methylamino group reacts with electrophiles (e.g., alkyl halides) through a two-step SN2 mechanism:

-

Deprotonation : Base removes a proton to generate a stronger nucleophile.

-

Backside attack : The nucleophile attacks the electrophilic carbon, displacing the leaving group .

Electrophilic Aromatic Substitution

The phenoxy ring undergoes reactions such as nitration or alkylation due to the electron-donating effect of the oxygen atom. Substituents on the ring (e.g., methylamino group) influence regioselectivity .

Structural Comparisons

A comparison with related compounds highlights unique reactivity:

Scientific Research Applications

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is a chemical compound used in biochemical research and organic synthesis due to its unique structure featuring a methylamino group attached to a phenoxyacetate backbone. It has a molecular weight of approximately 209.24 g/mol and is often available in hydrochloride form to increase its solubility in aqueous solutions for biological applications.

Chemical Properties and Reactivity

The compound's chemical reactivity arises from its functional groups:

- Methylamino group Allows for nucleophilic substitution reactions.

- Ester functionality Can undergo hydrolysis under acidic or basic conditions.

- Phenoxy group Can participate in electrophilic aromatic substitution reactions.

These properties make it a versatile intermediate in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps that may vary based on specific laboratory conditions and available reagents.

Applications

- Biochemical Research: It functions as a buffering agent in cell culture, making it useful in biological studies, particularly those focused on cellular metabolism and drug testing.

- Organic Synthesis: Due to its structural characteristics, it can be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((methylamino)methyl)phenoxy)acetate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-((methylamino)methyl)phenoxy)acetate: Similar structure but with the methylamino group in the para position.

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-(3-((ethylamino)methyl)phenoxy)acetate: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is unique due to the specific positioning of the methylamino group and the phenoxyacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

Methyl 2-(3-((methylamino)methyl)phenoxy)acetate, identified by its CAS number 2260933-02-4, is a compound that has attracted attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a methylamino group attached to a phenoxyacetate backbone , contributing to its unique reactivity and biological properties. Its molecular weight is approximately 209.24 g/mol , and it is often found in hydrochloride form, enhancing its solubility in aqueous solutions, which is beneficial for biological studies.

This compound exhibits several mechanisms of action due to its functional groups:

- Nucleophilic Substitution : The methylamino group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives.

- Hydrolysis : The ester functionality can undergo hydrolysis under acidic or basic conditions.

- Electrophilic Aromatic Substitution : The phenoxy group can participate in electrophilic aromatic substitution reactions, making it versatile in organic synthesis and medicinal chemistry.

Cytotoxicity and Apoptosis Induction

In vitro studies suggest that compounds with structural similarities to this compound can induce apoptosis in cancer cell lines. For example, certain analogs have been shown to enhance caspase-3 activity significantly, indicating their potential as anticancer agents .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands against similar compounds:

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| Methyl 2-(3-(aminomethyl)phenoxy)acetate | 2694746-63-7 | 195.21 g/mol | Lacks methylamino group; potential for different biological activity |

| Methyl 2-(3-hydroxyphenoxy)acetate | 1980-03-0 | 182.20 g/mol | Hydroxyl group instead of methylamino; used in pharmaceuticals |

| Methyl 4-(methylamino)benzoate | 102-97-6 | 195.25 g/mol | Similar amine functionality; different aromatic system |

This table illustrates the uniqueness of this compound and highlights how its specific arrangement of functional groups may confer distinct properties and activities not found in its analogs.

Case Studies

- Anticancer Activity : A study on structurally similar compounds indicated that they could inhibit microtubule assembly and induce apoptosis in breast cancer cell lines (MDA-MB-231), suggesting a potential pathway for this compound's therapeutic application .

- Antimicrobial Efficacy : In a broader screening of phenoxy derivatives, several compounds demonstrated significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar effects .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-((methylamino)methyl)phenoxy)acetate?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of intermediates via esterification of substituted phenols (e.g., 3-(methylaminomethyl)phenol) with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetate backbone .

- Step 2 : Functionalization of the methylamino group using reductive amination or protection/deprotection strategies (e.g., Boc-protection) to avoid side reactions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the ester linkage (δ ~3.7 ppm for methoxy group) and methylamino substitution (δ ~2.3 ppm for N–CH₃) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1) .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritant properties noted in analogs) .

- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., methyl esters) during synthesis .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can the yield of the etherification step be optimized?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve solubility of phenolic intermediates .

- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation (e.g., over-alkylation) .

Q. How to resolve discrepancies in NMR data between synthetic batches?

- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., unreacted starting materials or oxidation products) .

- Deuterated Solvent Effects : Re-run NMR in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts .

- Crystallography : Grow single crystals (via slow evaporation in ethanol) for X-ray structure validation .

Q. How to design experiments to study its metabolic stability in vitro?

- Liver Microsome Assay : Incubate the compound with rat/human liver microsomes (37°C, NADPH-regenerating system) and monitor degradation via LC-MS/MS over 60 minutes .

- Metabolite ID : Use high-resolution MS to identify hydroxylated or demethylated metabolites .

- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Q. What strategies mitigate toxicity risks in cellular assays?

- Dose-Response Curves : Start with low concentrations (1–10 µM) and assess viability via MTT assay .

- Reactive Metabolite Trapping : Add glutathione (GSH) to cell media to detect electrophilic intermediates .

- Apoptosis Markers : Measure caspase-3/7 activity to differentiate cytotoxic vs. cytostatic effects .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

- Solubility Screening : Use shake-flask method (UV spectrophotometry) in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) .

- LogP Measurement : Determine octanol-water partition coefficient to rationalize solubility trends (predicted LogP ~1.8 via ChemDraw) .

- Surfactant Use : Test polysorbate 80 or cyclodextrins to enhance aqueous solubility for biological assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.